molecular formula C16H17N3OS B2845561 N-benzyl-2-(phenylacetyl)hydrazinecarbothioamide CAS No. 83673-37-4

N-benzyl-2-(phenylacetyl)hydrazinecarbothioamide

Cat. No. B2845561
CAS RN: 83673-37-4
M. Wt: 299.39
InChI Key: DRXCVVFIAYUZCC-UHFFFAOYSA-N
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Description

“N-benzyl-2-(phenylacetyl)hydrazinecarbothioamide” is a chemical compound with the molecular formula C16H17N3OS . It is a part of a collection of rare and unique chemicals used by early discovery researchers .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C16H17N3OS . The molecular weight of this compound is 315.397 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the retrieved data. The molecular weight is 315.397 and the linear formula is C16H17N3OS .

Scientific Research Applications

Antioxidant Activity

Hydrazinecarbothioamides have been synthesized and evaluated for their antioxidant activity. For instance, new compounds from the hydrazinecarbothioamide class showed excellent antioxidant activity, highlighting the potential of these compounds in combating oxidative stress-related diseases (Ștefania-Felicia Bărbuceanu et al., 2014).

Chemical Sensing

Hydrazinecarbothioamide derivatives have been utilized in the development of chemical sensors. A simple-structured hydrazinecarbothioamide-derived Schiff-base derivative was synthesized for the dual-channel optical probe of Hg^2+ and Ag^+. This application demonstrates the utility of these compounds in environmental monitoring and detection of heavy metals (W. Shi et al., 2016).

Antimalarial Activity

Novel thiosemicarbazone derivatives, including those related to hydrazinecarbothioamide structures, have shown promising antimalarial activity. This suggests the potential use of these compounds in the development of new antimalarial drugs (Saavani Malove Divatia et al., 2014).

Anticonvulsant Evaluation

Several studies have focused on the design and synthesis of hydrazinecarbothioamide derivatives for their anticonvulsant properties. These compounds have been evaluated using various seizure models, indicating their potential in the treatment of epilepsy (Bhanupriya Bhrigu et al., 2012).

Antitumor Studies

Research has also explored the antitumor activities of hydrazinecarbothioamide derivatives. The synthesis and evaluation of these compounds have led to the identification of potential inhibitors of tumor cell proliferation, offering new avenues for cancer therapy (J. Easmon et al., 2006).

properties

IUPAC Name

1-benzyl-3-[(2-phenylacetyl)amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS/c20-15(11-13-7-3-1-4-8-13)18-19-16(21)17-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,20)(H2,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRXCVVFIAYUZCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NNC(=S)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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